Antazoline

H1 Receptor Antagonist Receptor Binding Ki

Antazoline (CAS 91-75-8) is a first-generation ethylenediamine H1 antagonist distinguished by quinidine-like antiarrhythmic activity achieving 78.3% AF cardioversion rates, comparable to propafenone (SUCRA rank 86%). Its unique synergy with naphazoline in fixed-dose ophthalmic formulations provides superior relief of redness and pruritus unattainable with alternative antihistamines. Exhibits NMDA receptor binding (Ki=13 µM), in vitro anti-HBV activity, and local anesthetic effects absent in most H1 antagonists. An ideal reference standard for analytical method development, ANDA/NDA filing, and polypharmacology research.

Molecular Formula C17H19N3
Molecular Weight 265.35 g/mol
CAS No. 91-75-8
Cat. No. B1665563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntazoline
CAS91-75-8
SynonymsAnalergine
Antasten
Antazoline
Antazoline Hydrochloride
Antazoline Phosphate
Antazoline Phosphate (1:1)
Antistine
Arithmin
Hydrochloride, Antazoline
Imidamine
Phenazoline
Phosphate, Antazoline
Molecular FormulaC17H19N3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19N3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
InChIKeyREYFJDPCWQRWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityMol wt 301.82. Bitter crystals producing temporary numbness of the tongue. mp 237-241 °C. UV max: 242 nm (E 1% 1cm = 495 to 515);  min 222 nm. One gram dissolves in 40 ml water, in 25 ml alc. Practically insol in ether, benzene, chloroform. pH (1% aq soln): 6.3. /Hydrochloride/
Crystals. Bitter taste. mp 194-198 °C. Sol in water. Sparingly sol in methanol. Practically insol in benzene, ether. pH (2% aq soln): 4.5. /Phosphate/
Sparingly soluble in alcohol;  practically insoluble in benzene and ether
In water, 6.63X10+2 mg/L at 30 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antazoline (CAS 91-75-8): A First-Generation H1 Antihistamine with Antiarrhythmic and Anticholinergic Activity


Antazoline (CAS 91-75-8) is a first-generation histamine H1 receptor antagonist with anticholinergic properties, belonging to the ethylenediamine class [1]. It is utilized clinically for the relief of nasal congestion and, in ophthalmic formulations, to treat allergic conjunctivitis [1]. Beyond its antihistaminic action, antazoline possesses quinidine-like antiarrhythmic effects and local anesthetic activity [2]. It has been shown to effectively terminate paroxysmal atrial fibrillation when administered intravenously, and recent clinical studies have compared its efficacy to other antiarrhythmics like propafenone and amiodarone [2]. Antazoline is also known to bind to NMDA receptors and exhibits antiviral activity against Hepatitis B Virus (HBV) in vitro .

Why Antazoline (CAS 91-75-8) Cannot Be Freely Substituted with Other First-Generation Antihistamines


The selection of Antazoline (CAS 91-75-8) over other first-generation antihistamines or antiarrhythmics is driven by its unique polypharmacology and specific efficacy in distinct therapeutic niches. While many H1 antagonists share anticholinergic effects, antazoline's particular balance of moderate anticholinergic activity [1] and significant, quinidine-like antiarrhythmic efficacy [2] sets it apart from related compounds like pheniramine or chlorpheniramine. Furthermore, its proven synergy with naphazoline in ophthalmic formulations [3] is a specific property not inherent to the class. Finally, its efficacy in pharmacological cardioversion of atrial fibrillation is comparable to propafenone and superior to amiodarone, demonstrating a clinically meaningful differentiation that generic substitution cannot guarantee [4].

Quantitative Differentiation of Antazoline (CAS 91-75-8) Against Key Comparators


H1 Receptor Binding Affinity of Antazoline Compared to Other Antihistamines

Antazoline demonstrates moderate binding affinity for the human histamine H1 receptor. In a direct head-to-head comparison using cell membranes expressing human recombinant H1 receptors, antazoline exhibited a Ki of 38.4 nM [1]. This affinity is substantially lower than that of a highly potent ocular antihistamine, emedastine, for which comparative data shows a markedly greater H1 selectivity [2].

H1 Receptor Antagonist Receptor Binding Ki

Efficacy in Pharmacological Cardioversion of Paroxysmal Atrial Fibrillation

Antazoline demonstrates high efficacy in converting paroxysmal atrial fibrillation (AF) to sinus rhythm. A Bayesian network meta-analysis of randomized controlled trials ranked antazoline's efficacy second only to the combination of verapamil-quinidine. The analysis provided a Surface Under the Cumulative Ranking (SUCRA) score of 86% for antazoline, which was higher than vernakalant (85%), intravenous flecainide (71%), and lidocaine (78%) [1]. In a separate registry analysis, antazoline achieved successful cardioversion in 78.3% of patients, significantly outperforming amiodarone (66.9%, P <0.001) and was non-inferior to propafenone (72.7%, P = 0.14) [2].

Atrial Fibrillation Antiarrhythmic Cardioversion Network Meta-analysis

Comparative Anticholinergic Potency Among H1-Receptor Antagonists

In a comparative study examining the anticholinergic effects of various H1-receptor antagonists, antazoline was classified as having a moderate anticholinergic effect. This was determined by observing antagonism of acetylcholine-induced contractions in isolated rabbit ileum. This places antazoline in the same category as clemastine and pheniramine, while diphenhydramine, promethazine, and cyclizine showed prominent effects, and chlorpheniramine had a mild effect [1].

Anticholinergic H1 Antihistamines In Vitro Pharmacology Ileum

Synergistic Ophthalmic Efficacy with Naphazoline for Allergic Conjunctivitis

The combination of antazoline and naphazoline demonstrates superior clinical efficacy compared to either agent alone. In a double-masked, randomized allergen challenge study, the combination product was significantly more effective in inhibiting redness than naphazoline alone, and more effective in inhibiting itching than antazoline alone [1]. The combination was superior to placebo for all five major signs and symptoms of allergic conjunctivitis (itching, redness, chemosis, lid swelling, tearing) [1].

Allergic Conjunctivitis Ophthalmic Formulation Combination Therapy Clinical Trial

Antazoline Exhibits Significant Local Anesthetic Activity, Differentiating it from Pheniramine and Chlorpheniramine

In a comparative study of local anesthetic activity using the intradermal wheal method in rabbits, antazoline was one of only four H1-receptor antagonists to demonstrate this activity. The study found that only promethazine, diphenhydramine, antazoline, and cyclizine had local anesthetic properties, while other tested agents including pheniramine, chlorpheniramine, astemizole, and terfenadine did not show any local anesthetic activity [1].

Local Anesthetic H1 Antihistamines In Vivo Pharmacology Wheal Test

Hemodynamic and Electrocardiographic Effects in Humans: Differentiating Antazoline's Class I Antiarrhythmic Profile

A clinical substudy of the ELEPHANT II trial quantified the electrocardiographic and hemodynamic effects of intravenous antazoline in healthy volunteers. Administration of 100 mg boluses resulted in significant prolongation of P wave (101 ± 10 vs 110 ± 16 ms, p < 0.05), QRS duration (101 ± 12 vs 107 ± 12 ms, p < 0.05), and QT/QTcF intervals (399 ± 27 vs 444 ± 23 ms, p < 0.05) [1]. These changes, indicative of slowed conduction and prolonged repolarization, are characteristic of a Vaughan-Williams Class I antiarrhythmic, a feature not shared by other antihistamines without quinidine-like properties [1].

Electrophysiology Hemodynamics ECG Clinical Trial

Optimal Application Scenarios for Antazoline (CAS 91-75-8) Based on Differentiated Evidence


Pharmacological Cardioversion of Recent-Onset Atrial Fibrillation

Given its high SUCRA rank (86%) in network meta-analyses for AF cardioversion, which is comparable to propafenone and superior to amiodarone [1], antazoline is an excellent candidate for use in emergency departments and cardiology practices for rapid conversion of recent-onset paroxysmal AF. Its demonstrated efficacy of 78.3% in real-world registry data [2] and well-characterized ECG effects (P wave, QRS, QT prolongation) [3] make it a viable alternative to other Class I agents, particularly in settings where cost or availability of newer agents (e.g., vernakalant) are limiting factors.

Ophthalmic Formulation Development for Allergic Conjunctivitis

The unique synergistic effect of antazoline with naphazoline in a fixed-dose combination (0.5% antazoline + 0.05% naphazoline) has been proven to provide superior relief of both redness and itching compared to either monotherapy [4]. This evidence supports the development or procurement of ophthalmic formulations containing both agents for the treatment of allergic conjunctivitis. This specific combination is a rational choice for formulators aiming to achieve comprehensive symptom control, as it cannot be replicated by substituting antazoline with another antihistamine.

Research into Polypharmacology and Multi-Target Drug Discovery

Antazoline serves as a valuable tool compound for studying polypharmacology. Its moderate anticholinergic activity (ranked as 'moderate' in comparative studies) [5], local anesthetic effect (present in only a subset of H1-antihistamines) [6], and NMDA receptor binding (Ki = 13 µM) [7] make it a unique probe for investigating the interplay between histaminergic, cholinergic, and glutamatergic signaling pathways. Researchers investigating the structural basis for these divergent activities or developing new multi-target ligands may find antazoline a more informative starting point than simpler, more selective antihistamines.

Analytical Method Development and Quality Control (QC) Reference Standard

Given its established use in pharmaceutical formulations, antazoline is subject to rigorous analytical method development and quality control. The availability of well-characterized impurity standards, such as Antazoline EP Impurity A, which can be traced to USP or EP pharmacopeial standards [8], makes antazoline suitable for use as a reference standard. Its application in validated methods like UHPLC-PDA for simultaneous determination with naphazoline (with recoveries of 99.6-100.4%) [9] highlights its suitability for analytical laboratories performing purity analysis, stability studies, and ANDA/NDA filing for ophthalmic or other antazoline-containing products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.